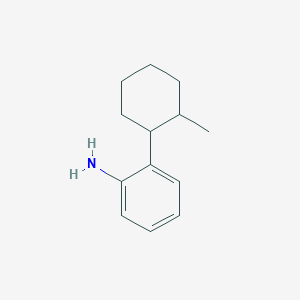
2-(2-Methylcyclohexyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylcyclohexyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a cyclohexyl ring substituted with a methyl group at the second position and an aniline group at the first position. It is used in various chemical processes and has significant applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, 2-nitro-2-methylcyclohexylbenzene can be reduced using hydrogen in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. The use of catalytic hydrogenation is favored due to its efficiency and scalability. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-(2-Methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: It can be further reduced to form cyclohexylamines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted anilines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and nitroso compounds.
Reduction: Cyclohexylamines.
Substitution: Various substituted anilines depending on the reagent used.
科学研究应用
2-(2-Methylcyclohexyl)aniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Methylcyclohexyl)aniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the aniline group donates electrons to electrophilic centers. The cyclohexyl ring provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
相似化合物的比较
Cyclohexylamine: Similar structure but lacks the aromatic ring.
N-Methylcyclohexylamine: Contains a methyl group on the nitrogen atom instead of the cyclohexyl ring.
Uniqueness: 2-(2-Methylcyclohexyl)aniline is unique due to the presence of both the cyclohexyl ring and the aniline group, which imparts distinct chemical properties and reactivity. The methyl group on the cyclohexyl ring further influences its steric and electronic characteristics, making it a valuable compound in various chemical syntheses .
属性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC 名称 |
2-(2-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H19N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h4-5,8-11H,2-3,6-7,14H2,1H3 |
InChI 键 |
AWOMMNJENIXHKL-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC1C2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


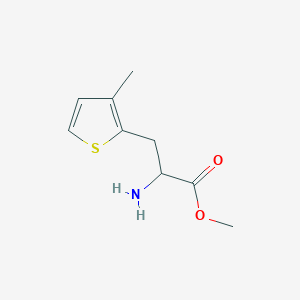
![tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13225662.png)
![Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13225670.png)
![5,6,7,8-tetrahydro-4H-4,7-epiminocyclohepta[d]isoxazole hydrochloride](/img/structure/B13225677.png)

![Spiro[2.4]heptane-4-carbothioamide](/img/structure/B13225691.png)
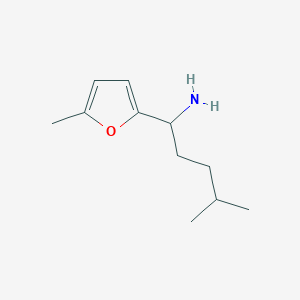
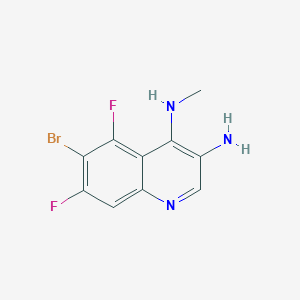
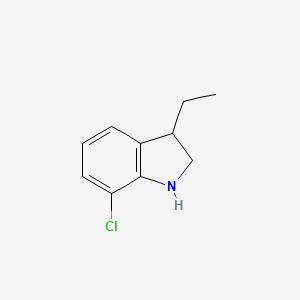
![3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B13225719.png)

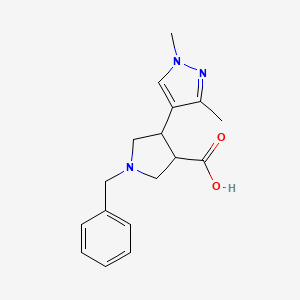
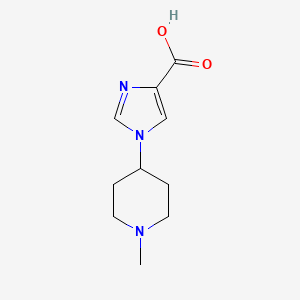
![2-[(Pentan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B13225745.png)
